molecular formula C23H20N4O4 B2917250 N-(2-methoxy-5-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide CAS No. 1105225-04-4

N-(2-methoxy-5-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B2917250
CAS No.: 1105225-04-4
M. Wt: 416.437
InChI Key: HKCWJQJBOYRKSQ-UHFFFAOYSA-N
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Description

This product is the chemical compound N-(2-methoxy-5-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide (CAS Number 1105225-04-4), a high-purity small molecule offered for research and screening purposes . The compound has a molecular formula of C23H20N4O4 and a molecular weight of 416.43 g/mol . Its structure features a 1,2,4-oxadiazole heterocycle, a motif known to be of significant interest in medicinal chemistry and drug discovery for its potential to interact with various biological targets. As a screening compound, it is a valuable tool for researchers in hit identification and lead optimization campaigns, particularly for probing biological pathways relevant to oncology, inflammation, and central nervous system diseases. Available in milligram to gram quantities with a purity of 90% or higher, this product is intended for laboratory research applications only . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4/c1-15-10-11-19(30-2)18(13-15)24-20(28)14-27-12-6-9-17(23(27)29)22-25-21(26-31-22)16-7-4-3-5-8-16/h3-13H,14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCWJQJBOYRKSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. The starting materials might include 2-methoxy-5-methylphenylamine, 3-phenyl-1,2,4-oxadiazole, and 2-oxo-1,2-dihydropyridine derivatives. The reactions may involve condensation, cyclization, and acylation steps under controlled conditions such as specific temperatures, pH levels, and the use of catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound might be investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. It might exhibit activity against certain diseases or conditions, making it a subject of pharmacological studies.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide would depend on its specific interactions with molecular targets. It might bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Analogous 1,2-Dihydropyridinone Derivatives

Compound from
  • Name : 2-{5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-phenylpropyl)acetamide
  • Key Differences :
    • Oxadiazole substituent: 4-Methoxyphenyl vs. 3-phenyl in the target compound.
    • Acetamide N-substituent: 3-Phenylpropyl vs. 2-methoxy-5-methylphenyl.
  • Implications : The methoxy group in ’s compound may enhance solubility, while the 3-phenylpropyl chain could increase lipophilicity. These variations highlight how substituent positioning affects physicochemical properties .
Compound from
  • Name: 2-{5-Amino-4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide
  • Key Differences: Core structure: Pyrazole instead of dihydropyridinone. Additional groups: Methylsulfanyl and amino substituents.
  • Implications: The pyrazole core may alter binding affinity compared to dihydropyridinone, while the methylsulfanyl group could influence metabolic stability .

Acetamide Derivatives with Diverse Heterocycles

Triazole-Sulfanyl Analogs ( and )
  • Compound : Features a 1,2,4-triazole-sulfanyl group linked to a pyridine ring.
  • Compound : Includes a 1,2,4-triazole-sulfanyl group with an ethyl and pyridinyl substituent.
  • Comparison : The triazole-sulfanyl group introduces sulfur-based hydrogen bonding, contrasting with the oxadiazole’s oxygen/nitrogen motif. These compounds may exhibit divergent pharmacokinetic profiles due to sulfur’s polarizability .
Thiazolidinedione-Based Acetamides ()
  • Key Feature : 2,4-Dioxothiazolidin-5-ylidene group linked to hypoglycemic activity.
  • Relevance : Demonstrates how acetamide scaffolds paired with electron-deficient heterocycles (e.g., thiazolidinedione) can target metabolic pathways. The target compound’s oxadiazole may similarly engage in hydrogen bonding for therapeutic effects .

Data Tables: Structural and Analytical Comparisons

Table 1. Substituent and Core Structure Comparison

Compound Core Structure Oxadiazole Substituent Acetamide N-Substituent Notable Functional Groups
Target Compound Dihydropyridinone 3-Phenyl 2-Methoxy-5-methylphenyl Oxadiazole, Methoxy, Methyl
Compound Dihydropyridinone 4-Methoxyphenyl 3-Phenylpropyl Oxadiazole, Methoxy, Propyl
Compound Pyrazole 4-Methoxyphenyl 2-Chlorobenzyl Amino, Methylsulfanyl, Chloro
Compound (3c) Thiazolidinedione N/A 4-Nitrophenyl Nitro, Dioxothiazolidinone

Table 2. NMR Chemical Shift Trends ()

  • Observation : In structurally related compounds (e.g., Rapa, compounds 1 and 7), chemical shifts in regions A (positions 39–44) and B (positions 29–36) vary significantly, while other regions remain consistent.
  • Implication: Substituents on the dihydropyridinone or adjacent rings directly alter the chemical environment, detectable via NMR. This method could localize substituents in the target compound .

Biological Activity

N-(2-methoxy-5-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound with potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of heterocyclic compounds and features a unique combination of structural elements that may confer specific biological properties. Its IUPAC name is N-(2-methoxy-5-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide. The molecular formula is C23H20N4O4C_{23}H_{20}N_{4}O_{4}, and it has a molecular weight of 420.43 g/mol.

The biological activity of this compound is believed to involve interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It could modulate receptor activity, influencing signal transduction pathways.
  • Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells through pathways involving p53 activation and caspase cleavage.

Biological Activity Overview

Studies have indicated that derivatives of oxadiazole and dihydropyridine exhibit a range of biological activities including:

Anticancer Activity :
Research has demonstrated that compounds with similar structures can exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives showed IC50 values in the micromolar range against human breast adenocarcinoma (MCF7) and melanoma (MEL8) cell lines .

Antimicrobial Activity :
Certain oxadiazole derivatives have been reported to possess antibacterial properties against both Gram-positive and Gram-negative bacteria .

Study 1: Anticancer Effects

A study investigated the cytotoxic effects of similar oxadiazole derivatives on leukemia cell lines (CEM-C7 and U937). The results indicated that these compounds induced apoptosis in a dose-dependent manner, with significant increases in p53 expression levels and caspase activation .

CompoundCell LineIC50 (µM)Mechanism
5aMCF710.38Apoptosis induction via p53
5bU93712.50Caspase activation

Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial efficacy of various oxadiazole derivatives against pathogenic bacteria. The results showed that some compounds exhibited potent activity at concentrations as low as 0.75 µM .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
16aE. coli0.75 µM
16bS. aureus0.50 µM

Q & A

Q. What synthetic routes are commonly employed to prepare N-(2-methoxy-5-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide?

  • Methodological Answer : The compound’s synthesis typically involves sequential functionalization. For example, the 1,2,4-oxadiazole ring is formed via cyclization of an amidoxime intermediate with a carboxylic acid derivative under reflux conditions in aprotic solvents (e.g., DMF or THF). The acetamide moiety is introduced by reacting a primary amine (e.g., 2-methoxy-5-methylaniline) with chloroacetyl chloride in the presence of triethylamine, followed by coupling to the pyridinone-oxadiazole core. Reaction progress is monitored via TLC, and purification involves recrystallization or column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxy, methyl, and phenyl groups) and acetamide linkage.
  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1660–1700 cm⁻¹) and oxadiazole ring vibrations (~1550 cm⁻¹).
  • LC-MS/HPLC : Validates molecular weight (e.g., [M+H]⁺) and purity (>95%).
  • Elemental Analysis : Ensures stoichiometric consistency .

Q. How does the solubility profile of this compound influence its use in biological assays?

  • Methodological Answer : The compound’s limited aqueous solubility (due to aromatic and hydrophobic groups) necessitates formulation in DMSO or DMF for in vitro studies. Solubility is enhanced via co-solvents (e.g., PEG-400) or micellar encapsulation. Pre-formulation studies using dynamic light scattering (DLS) or saturation shake-flask assays are recommended to optimize bioavailability .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for this compound?

  • Methodological Answer :
  • Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to accelerate cyclization steps.
  • Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve reaction efficiency.
  • Flow Chemistry : Continuous flow reactors reduce side reactions and improve heat/mass transfer during exothermic steps.
  • DoE (Design of Experiments) : Statistical models (e.g., response surface methodology) identify critical variables (temperature, stoichiometry) to maximize yield .

Q. What computational tools predict the biological activity and target interactions of this compound?

  • Methodological Answer :
  • PASS Software : Predicts potential pharmacological activities (e.g., kinase inhibition, antimicrobial effects) based on structural motifs.
  • Molecular Docking (AutoDock/Vina) : Models interactions with targets (e.g., COX-2, EGFR) by analyzing binding affinity and hydrogen-bonding patterns.
  • MD Simulations : Assesses stability of ligand-target complexes over nanosecond timescales .

Q. What is the mechanistic pathway for forming the 1,2,4-oxadiazole ring in this compound?

  • Methodological Answer : The oxadiazole ring forms via a two-step process:

Amidoxime Formation : Reaction of nitrile with hydroxylamine.

Cyclodehydration : Catalyzed by CDI (1,1'-carbonyldiimidazole) or PCl₃, eliminating water to form the 1,2,4-oxadiazole.
Mechanistic studies (e.g., isotopic labeling or DFT calculations) confirm intermediates and transition states .

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect bioactivity?

  • Methodological Answer :
  • SAR Studies : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring to enhance binding to hydrophobic enzyme pockets.
  • Bioisosteric Replacement : Substitute the oxadiazole with 1,3,4-thiadiazole to modulate metabolic stability.
  • Proteolytic Stability Assays : Evaluate susceptibility to cytochrome P450 enzymes via liver microsome incubations .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for similar acetamide derivatives?

  • Methodological Answer :
  • Reproducibility Checks : Verify reaction conditions (e.g., inert atmosphere, moisture control) and reagent purity.
  • Byproduct Identification : Use LC-MS or GC-MS to detect side products (e.g., uncyclized intermediates).
  • Cross-Validation : Compare yields across multiple batches and labs to isolate protocol-specific variables .

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